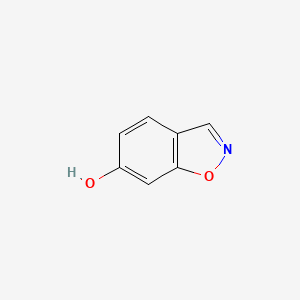

3-(1,3-苯并噁唑-2-基)-2-吡啶醇

描述

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For example, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane .

Molecular Structure Analysis

The molecule of a benzoxazole derivative can have a nitrogen atom between 1,3-benzoxazol-2-yl and another group . For such a compound, there can be multiple possible conformers and tautomers .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo a variety of chemical reactions. For instance, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of a benzoxazole derivative can vary. For example, 3-(1,3-benzoxazol-2-yl)-1-propanamine has a molecular weight of 176.22 and is a solid at room temperature .

科学研究应用

Antimicrobial Activity

“3-(1,3-Benzoxazol-2-yl)-2-pyridinol” derivatives have been synthesized and studied for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains. For instance, they have been tested against Escherichia coli and Staphylococcus aureus , as well as Candida albicans and Aspergillus niger . The ability to inhibit the growth of these microorganisms makes these derivatives potential candidates for developing new antimicrobial agents.

Anticancer Properties

Some derivatives of “3-(1,3-Benzoxazol-2-yl)-2-pyridinol” have been evaluated for their anticancer activities. They have been found to exhibit inhibitory effects on human colorectal carcinoma (HCT116) cancer cell lines. The compounds’ effectiveness is compared with standard drugs like 5-fluorouracil, indicating their potential as anticancer agents .

Photophysical Properties

The photophysical properties of “3-(1,3-Benzoxazol-2-yl)-2-pyridinol” derivatives are notable. They absorb in the range of 296 to 332 nm and emit in the ranges of 368 to 404 nm with excellent quantum yield. These properties make them suitable for use as fluorescent probes and sensing materials .

Chemotherapeutic Activity

Benzoxazole derivatives, including “3-(1,3-Benzoxazol-2-yl)-2-pyridinol”, have been reported to exhibit diverse chemotherapeutic activities. They have been used as anticancer agents and have shown promise in the development of new therapeutic drugs .

Biological Material Intermediates

Due to their wide spectrum of pharmacological activities, benzoxazole derivatives are used as intermediates in the preparation of new biological materials. Their structural versatility allows for the synthesis of compounds with targeted biological functions .

Fluorescent Probes and Sensing Materials

The excellent photophysical properties of these derivatives make them useful as fluorescent probes and sensing materials. Their broad spectral windows and high molar absorptivity values, coupled with good fluorescence quantum efficiency, allow for their application in various sensing technologies .

Protein Tyrosine Phosphatase-1B (PTB-1B) Inhibitory Activity

Ortho-substituted naphthoxazole derivatives, which can be synthesized from “3-(1,3-Benzoxazol-2-yl)-2-pyridinol”, show promising inhibitory activity for PTB-1B. This enzyme is a target for antidiabetic activity, making these derivatives potential candidates for diabetes treatment .

Antidiabetic Activity

The derivatives have also been studied for their in vivo antidiabetic activity in various mouse models. Their ability to inhibit PTB-1B suggests their potential use in managing diabetes .

作用机制

Target of Action

Benzoxazole derivatives have been reported to interact with various targets such as peptide deformylase and Cathepsin S . These targets play crucial roles in various biological processes, including protein synthesis and degradation.

Mode of Action

For instance, interaction with peptide deformylase can inhibit protein synthesis , while interaction with Cathepsin S can affect protein degradation .

Biochemical Pathways

It is known that benzoxazole derivatives can influence various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The pharmacokinetic properties of benzoxazole derivatives can vary widely depending on their chemical structure .

Result of Action

Benzoxazole derivatives have been reported to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzoxazole derivatives .

安全和危害

未来方向

The future directions for the research and development of benzoxazole derivatives are promising. They have been investigated extensively and associated with diverse biological activities such as antibacterial, antifungal, anticancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, there is a large upsurge in the synthesis of benzoxazole via different pathways .

属性

IUPAC Name |

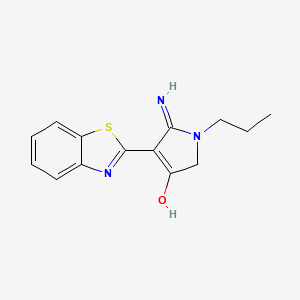

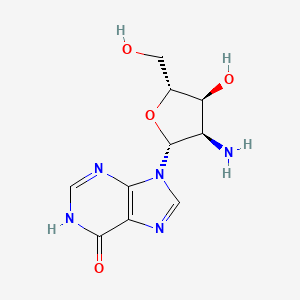

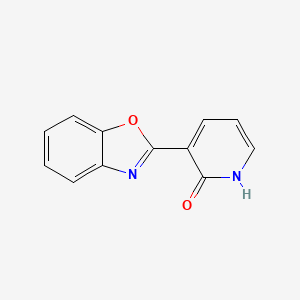

3-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBFGQSBFRQBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzoxazol-2-yl)-2-pyridinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。